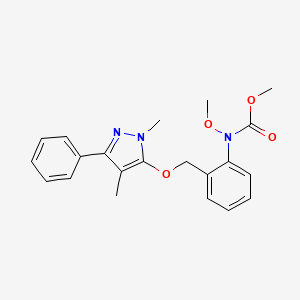
Pyraméthostrobin
Vue d'ensemble
Description
Pyrametostrobin is a carbamate ester and a fungicide that is active against powdery mildew and other diseases . It is the methyl ester of (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamic acid .
Molecular Structure Analysis
The molecular formula of Pyrametostrobin is C21H23N3O4 . Its average mass is 381.425 Da and its monoisotopic mass is 381.168854 Da . The structure of Pyrametostrobin includes a carbamate ester that is the methyl ester of (2-{[(1,4-dimethyl-3-phenyl-1H-pyrazol-5-yl)oxy]methyl}phenyl)methoxycarbamic acid .Physical and Chemical Properties Analysis
Pyrametostrobin has a molecular weight of 381.43 . Unfortunately, specific information about its density, boiling point, and melting point is not available .Applications De Recherche Scientifique
Fongicide Agricole
Le pyraméthostrobin est principalement utilisé comme fongicide agricole. Il est efficace contre une variété de maladies fongiques, y compris l'oïdium, qui peut gravement affecter le rendement et la qualité des cultures. Son mode d'action implique l'inhibition de la respiration mitochondriale chez les champignons, ce qui arrête leur production d'énergie et leur croissance .
Inhibition du Complexe Cytochrome-bc1 Mitochondrial
Dans des études scientifiques, le this compound sert d'inhibiteur du complexe cytochrome-bc1 mitochondrial. Cette application est cruciale pour la recherche sur les voies de production d'énergie des cellules et la compréhension de la manière dont les perturbations de ces voies peuvent entraîner des maladies ou des dysfonctionnements .
Chimie Analytique
Les métabolites du this compound, this compound-M1 et this compound-M2, peuvent être déterminés dans des échantillons agricoles tels que le concombre et le sol. Ceci est important pour surveiller l'impact environnemental et la sécurité de l'utilisation des fongicides. La détermination est effectuée par chromatographie liquide haute performance couplée à la spectrométrie de masse en tandem (HPLC-MS/MS), mettant en évidence son rôle dans le développement de méthodes analytiques .
Surveillance Environnementale
La présence du composé dans le sol et ses produits de dégradation peuvent être des indicateurs de contamination environnementale. La recherche impliquant le this compound peut aider à évaluer la persistance des fongicides dans l'environnement et leurs effets potentiels sur les organismes non cibles .
Gestion de la Résistance
Dans la recherche sur les agents pathogènes, le this compound est utilisé pour étudier le développement de la résistance dans les populations fongiques. Comprendre comment les champignons évoluent pour résister aux fongicides peut conduire au développement de pratiques agricoles plus efficaces et durables .
Études de Physiologie Végétale
Les chercheurs utilisent le this compound pour étudier ses effets sur la physiologie des plantes, y compris la croissance, la réponse au stress et le rendement. Ces études peuvent contribuer au développement de variétés de cultures plus résistantes aux maladies fongiques .
Élucidation des Voies Biochimiques
L'action du this compound sur le complexe cytochrome-bc1 mitochondrial en fait également un outil précieux pour les biochimistes étudiant la respiration cellulaire et la production d'énergie. Il aide à cartographier les voies biochimiques essentielles à la survie des cellules .
Recherche sur la Formulation des Pesticides
Enfin, le this compound est impliqué dans la recherche et le développement de nouvelles formulations de pesticides. Ses propriétés peuvent être étudiées pour créer des produits fongicides plus efficaces, moins toxiques et plus respectueux de l'environnement .
Mécanisme D'action
Target of Action
Pyrametostrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a vital process in cellular respiration. By inhibiting this complex, pyrametostrobin disrupts the energy production within the cell, leading to cell death .
Mode of Action
Pyrametostrobin interacts with its target, the mitochondrial cytochrome-bc1 complex, by binding to the Qo site of the complex . This binding inhibits the function of the complex, disrupting the electron transport chain and halting ATP production. As a result, the cell is unable to produce the energy it needs to survive, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by pyrametostrobin is the electron transport chain, specifically at the level of the cytochrome-bc1 complex . By inhibiting this complex, pyrametostrobin disrupts the flow of electrons through the chain, preventing the formation of a proton gradient across the mitochondrial membrane. This gradient is necessary for ATP synthesis, so its disruption leads to a halt in energy production and ultimately cell death .
Pharmacokinetics
This suggests that after application, it is absorbed and distributed throughout the plant tissue, providing protection against fungal pathogens .
Result of Action
The molecular effect of pyrametostrobin’s action is the disruption of the electron transport chain, leading to a halt in ATP production . On a cellular level, this results in the death of the fungal cells, as they are unable to produce the energy needed for survival . This makes pyrametostrobin an effective fungicide, particularly against diseases such as powdery mildew .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Pyrametostrobin plays a crucial role in biochemical reactions by inhibiting the mitochondrial cytochrome-bc1 complex . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. Pyrametostrobin interacts with various enzymes, proteins, and other biomolecules, including cytochrome b, which is a component of the cytochrome-bc1 complex. The interaction between pyrametostrobin and cytochrome b is characterized by the binding of pyrametostrobin to the quinol oxidation site of the enzyme, thereby blocking electron transfer and inhibiting fungal respiration .
Cellular Effects
Pyrametostrobin exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cellular respiration, leading to a decrease in ATP production. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, pyrametostrobin inhibits the growth and reproduction of the fungi by interfering with their energy production. This leads to a reduction in fungal biomass and the eventual death of the fungal cells .
Molecular Mechanism
The molecular mechanism of pyrametostrobin involves its binding to the quinol oxidation site of the cytochrome-bc1 complex. This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the electron transport chain. The inhibition of the electron transport chain leads to a decrease in ATP production, which is essential for the survival and growth of fungal cells. Additionally, pyrametostrobin may induce changes in gene expression related to stress response and energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrametostrobin change over time. The stability and degradation of pyrametostrobin can influence its long-term effects on cellular function. Studies have shown that pyrametostrobin remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to pyrametostrobin in in vitro and in vivo studies has shown that it can cause persistent inhibition of fungal growth and reproduction .
Dosage Effects in Animal Models
The effects of pyrametostrobin vary with different dosages in animal models. At low doses, pyrametostrobin effectively inhibits fungal growth without causing significant adverse effects. At high doses, pyrametostrobin can exhibit toxic effects, including damage to non-target organisms and potential environmental hazards. Threshold effects have been observed, where a certain concentration of pyrametostrobin is required to achieve effective fungal inhibition .
Metabolic Pathways
Pyrametostrobin is involved in metabolic pathways related to energy production and stress response. It interacts with enzymes such as cytochrome b, which is part of the cytochrome-bc1 complex. The inhibition of this enzyme by pyrametostrobin disrupts the electron transport chain, leading to a decrease in ATP production. This disruption affects metabolic flux and metabolite levels, ultimately impacting the overall metabolic activity of the fungal cells .
Transport and Distribution
Pyrametostrobin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of pyrametostrobin within specific cellular compartments can influence its activity and effectiveness. Studies have shown that pyrametostrobin can accumulate in the mitochondria, where it exerts its inhibitory effects on the cytochrome-bc1 complex .
Subcellular Localization
The subcellular localization of pyrametostrobin is primarily within the mitochondria, where it targets the cytochrome-bc1 complex. This localization is facilitated by specific targeting signals and post-translational modifications that direct pyrametostrobin to the mitochondria. The activity and function of pyrametostrobin are closely linked to its localization within the mitochondria, as this is where it exerts its inhibitory effects on the electron transport chain .
Propriétés
IUPAC Name |
methyl N-[2-[(2,4-dimethyl-5-phenylpyrazol-3-yl)oxymethyl]phenyl]-N-methoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15-19(16-10-6-5-7-11-16)22-23(2)20(15)28-14-17-12-8-9-13-18(17)24(27-4)21(25)26-3/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTVBEZBWMDXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)C)OCC3=CC=CC=C3N(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058218 | |
| Record name | Pyrametostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915410-70-7 | |
| Record name | Pyrametostrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915410-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrametostrobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915410707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrametostrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRAMETOSTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A48MWZ2X24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Pyrametostrobin?
A: Pyrametostrobin is a fungicide that belongs to the strobilurin class. It acts by inhibiting mitochondrial respiration in fungi. Specifically, it targets the Qo site of the cytochrome bc1 complex, which is essential for electron transport and energy production in fungal cells. [, , ] This disruption of energy production ultimately leads to fungal death.
Q2: How does Pyrametostrobin compare to other strobilurin fungicides in terms of efficacy against powdery mildew?
A: Studies have shown that Pyrametostrobin exhibits high protective and curative activity against powdery mildew in various crops like wheat and cucumber. [, ] Its efficacy is comparable to, and in some cases, even better than other commonly used strobilurins, like Pyraclostrobin. [, ]
Q3: Are there concerns about resistance development with Pyrametostrobin?
A: Yes, like other strobilurin fungicides, there is a risk of resistance development in fungal populations with repeated and exclusive use of Pyrametostrobin. [] Research indicates cross-resistance between Pyrametostrobin and other strobilurins like Azoxystrobin and Metominostrobin. [] This highlights the importance of employing resistance management strategies, such as alternating Pyrametostrobin with fungicides possessing different modes of action.
Q4: What are the advantages of using Pyrametostrobin in combination with other fungicides?
A4: Combining Pyrametostrobin with other fungicides, particularly those with different modes of action, offers several benefits:
- Broader Spectrum of Control: The combination can effectively target a wider range of fungal pathogens. [, , ]
- Synergistic Effects: Studies have demonstrated synergistic interactions between Pyrametostrobin and certain fungicides, resulting in enhanced disease control compared to individual applications. [, , ]
- Resistance Management: Using mixtures reduces the selection pressure on single-site fungicides like Pyrametostrobin, delaying the development of resistance. [, ]
Q5: What is known about the stability of Pyrametostrobin?
A: Research suggests that Pyrametostrobin demonstrates better photostability compared to Pyraclostrobin but is less photostable than Tebuconazole. [] This means it degrades slower under UV light exposure, potentially offering a longer duration of action in the field.
Q6: What formulations of Pyrametostrobin are available, and what are their advantages?
A: One of the main formulations available is the 20% suspension concentrate (SC). [] This formulation offers several advantages:
- Low Resolution: The suspension concentrate ensures uniform distribution of the active ingredient. []
- Good Stability: The formulation demonstrates high suspension rates, indicating good physical stability. []
Q7: Have any analytical methods been developed to detect and quantify Pyrametostrobin residues?
A7: Yes, several analytical methods have been developed for the determination of Pyrametostrobin residues in various matrices like cucumber and soil. These methods include:
- High-Performance Liquid Chromatography (HPLC): This method offers good separation and detection of Pyrametostrobin. [, ]
- HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity, allowing for the simultaneous determination of Pyrametostrobin and its metabolites. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B1462766.png)

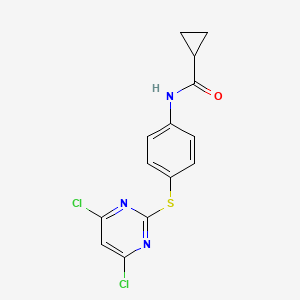
![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1462770.png)
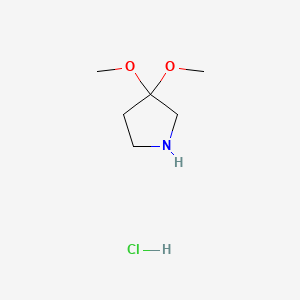
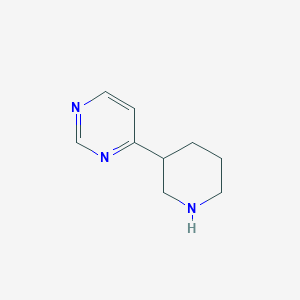
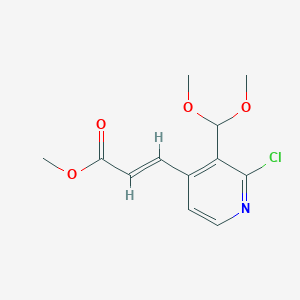
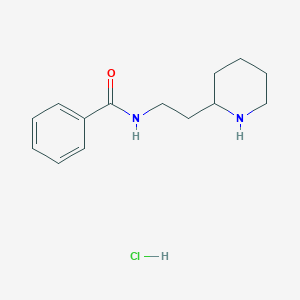
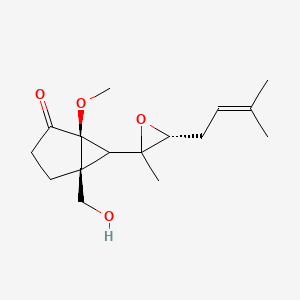

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462784.png)
